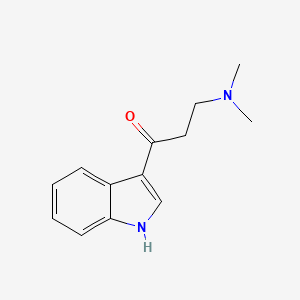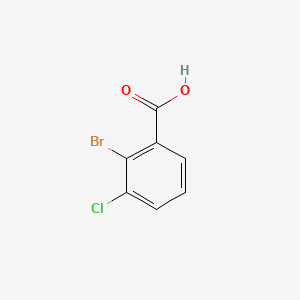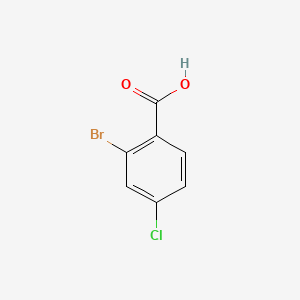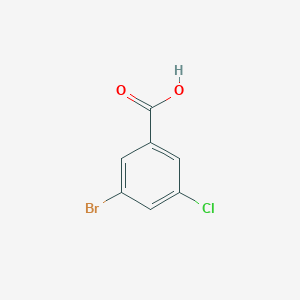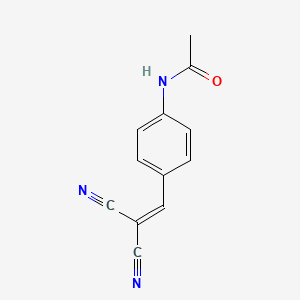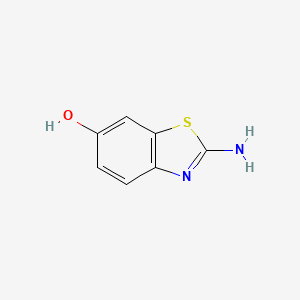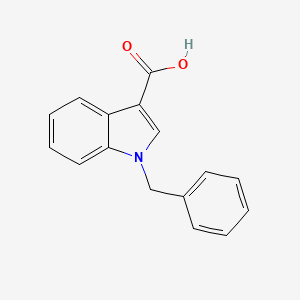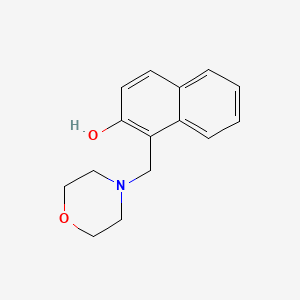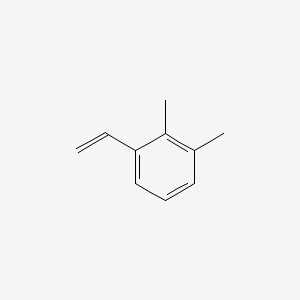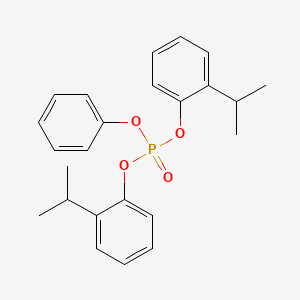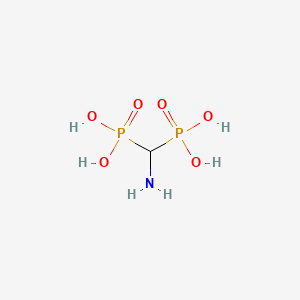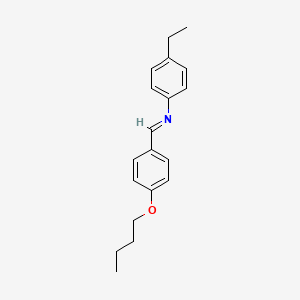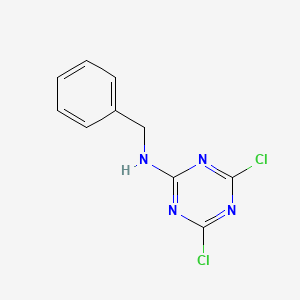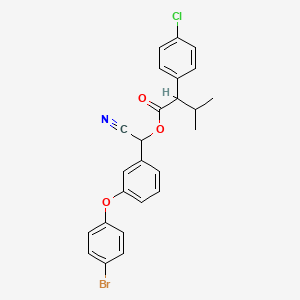
((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate
Descripción general
Descripción
((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate, which will be referred to as 3-bromo-2-chlorophenyl-3-methylbutanoate (3-BCMB) in It is widely used in research and development in a wide range of fields, including pharmaceuticals, biochemistry, and materials science. 3-BCMB is a versatile compound, with a variety of applications in laboratory experiments. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-BCMB.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate' involves the reaction of 2-(4-chlorophenyl)-3-methylbutanoic acid with cyanomethyl bromide, followed by reaction with 3-(4-bromophenoxy)benzyl alcohol and subsequent esterification with 4-dimethylaminopyridine and butyric anhydride.
Starting Materials
2-(4-chlorophenyl)-3-methylbutanoic acid, cyanomethyl bromide, 3-(4-bromophenoxy)benzyl alcohol, 4-dimethylaminopyridine, butyric anhydride
Reaction
Step 1: React 2-(4-chlorophenyl)-3-methylbutanoic acid with cyanomethyl bromide in the presence of triethylamine to form the corresponding cyanomethyl ester., Step 2: Add 3-(4-bromophenoxy)benzyl alcohol to the reaction mixture and heat under reflux to form the desired product., Step 3: Esterify the product with 4-dimethylaminopyridine and butyric anhydride to form the final compound.
Aplicaciones Científicas De Investigación
((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate has a wide range of applications in scientific research. It is used in the development of new drugs, as it has been shown to have anti-tumor and anti-inflammatory properties. It has also been used in the development of new materials, such as polymers, as it is a good source of reactive functional groups. ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate has also been used in the synthesis of a variety of organic compounds, such as amines, nitriles, and alcohols.
Mecanismo De Acción
The mechanism of action of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate is not yet fully understood. However, it is believed that it works by inhibiting the activity of enzymes involved in the synthesis of proteins, nucleic acids, and lipids. In addition, it has been suggested that it may also act as an antioxidant, which helps to protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate are not yet fully understood. It has been shown to have anti-tumor and anti-inflammatory properties, as well as antioxidant activity. It has also been suggested that it may be useful in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is relatively easy to synthesize. However, there are some limitations to its use. It is not soluble in water, so it must be dissolved in a suitable solvent before it can be used. In addition, it is not stable in air and must be stored in an airtight container.
Direcciones Futuras
There are a number of potential future directions for ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate. It could be used in the development of new drugs, as it has been shown to have anti-tumor and anti-inflammatory properties. It could also be used in the development of new materials, such as polymers. In addition, it could be used in the synthesis of a variety of organic compounds, such as amines, nitriles, and alcohols. Finally, it could be further studied to determine its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Propiedades
IUPAC Name |
[[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-(4-chlorophenyl)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrClNO3/c1-16(2)24(17-6-10-20(27)11-7-17)25(29)31-23(15-28)18-4-3-5-22(14-18)30-21-12-8-19(26)9-13-21/h3-14,16,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJPBJVWUYEEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058150 | |
| Record name | Brofenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate | |
CAS RN |
65295-49-0 | |
| Record name | ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065295490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brofenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



